molecular formula C11H10F4O3 B8595213 4-Butoxy-2,3,5,6-tetrafluorobenzoic acid

4-Butoxy-2,3,5,6-tetrafluorobenzoic acid

Cat. No. B8595213
M. Wt: 266.19 g/mol
InChI Key: NSDKSZPCVZDGTD-UHFFFAOYSA-N
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Patent
US09059410B2

Procedure details

24.4 g of the compound (2) dissolved in 250 mL of tetrahydrofuran (THF) were cooled at −78° C. in an argon atmosphere; thereto were then dripped 82 mL of a 1.6 M/L n-butyllithium/hexane solution, with stirring for 2 hours at the same temperature. After addition of a suitable amount of crushed dry ice, the temperature was raised to room temperature, followed by stirring overnight. 200 mL of 3N hydrochloric acid were then added under ice cooling, the organic layer was separated, and the aqueous layer was extracted with diethyl ether. The organic layers were combined, were washed with saturated brine, and were then dried over anhydrous magnesium sulfate. After evaporating the solvent, the organic layer was recrystallized from hexane to yield 14.6 g (54.8 mmol) of 4-butoxy-2,3,5,6-tetrafluorobenzoic acid (3).
Name
compound ( 2 )
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[C:11]([F:12])=[C:10]([F:13])[CH:9]=[C:8]([F:14])[C:7]=1[F:15])[CH2:2][CH2:3][CH3:4].C([Li])CCC.CCCCCC.[C:27](=[O:29])=[O:28].Cl>O1CCCC1>[CH2:1]([O:5][C:6]1[C:7]([F:15])=[C:8]([F:14])[C:9]([C:27]([OH:29])=[O:28])=[C:10]([F:13])[C:11]=1[F:12])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
compound ( 2 )
Quantity
24.4 g
Type
reactant
Smiles
C(CCC)OC1=C(C(=CC(=C1F)F)F)F
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to room temperature
STIRRING
Type
STIRRING
Details
by stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the organic layer was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC1=C(C(=C(C(=O)O)C(=C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54.8 mmol
AMOUNT: MASS 14.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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